JBJ-04-125-02

EGFR C797S Allosteric Inhibitor Drug Resistance

Choose JBJ-04-125-02 for unmatched potency against EGFR L858R/T790M/C797S triple mutants (Ba/F3 IC50=0.042 μM) — 57-fold superior to EAI045 — making it essential for osimertinib-resistance modeling. Its unique allosteric binding disrupts EGF-induced receptor dimerization, a property absent in ATP-competitive inhibitors, and its exceptional kinome-wide selectivity (S-Score 0.02 across 468 kinases) ensures clean phenotypic readouts. Incorporate into combination protocols with osimertinib to achieve >30-fold suppression of resistant colony formation. The definitive chemical probe for dissecting allosteric EGFR regulation and screening next-generation NSCLC therapies.

Molecular Formula C29H26FN5O3S
Molecular Weight 543.6 g/mol
Cat. No. B3028435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBJ-04-125-02
Molecular FormulaC29H26FN5O3S
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
InChIInChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1
InChIKeyVHQVOTINPRYDAO-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JBJ-04-125-02 for EGFR C797S-Driven Oncology Research and Mutant-Specific Kinase Profiling


JBJ-04-125-02 is a highly potent, orally bioavailable, mutant-selective allosteric inhibitor of epidermal growth factor receptor (EGFR). Its primary mechanism of action is to bind to the allosteric pocket of the EGFR kinase domain, distinct from the ATP-binding site, thereby stabilizing the receptor in an inactive conformation and preferentially inhibiting mutant variants [1]. Specifically, it demonstrates exceptional potency against the EGFR L858R/T790M double mutant (IC50 = 0.26 nM) and retains robust activity against the clinically challenging EGFR L858R/T790M/C797S triple mutant, which drives resistance to third-generation ATP-competitive inhibitors like osimertinib [2]. As an allosteric modulator, it provides a unique tool for studying kinase dynamics, circumventing acquired drug resistance mechanisms, and developing novel combination therapy strategies in preclinical oncology models [3].

Why JBJ-04-125-02 Is Not Interchangeable with Common ATP-Competitive or Early Allosteric EGFR Inhibitors


Substituting JBJ-04-125-02 with other in-class EGFR inhibitors, whether ATP-competitive (e.g., osimertinib) or allosteric (e.g., EAI045), will lead to experimental failure and data invalidation in C797S-driven resistance models. As a pure allosteric modulator, JBJ-04-125-02 binds to a distinct pocket remote from the ATP site, rendering it effective against L858R/T790M/C797S mutants where osimertinib binding is sterically hindered [1]. Furthermore, its superiority over earlier allosteric compounds is quantitative: in Ba/F3 cells expressing the triple mutant, JBJ-04-125-02 demonstrates an IC50 value (0.042 μM) that is 57-fold more potent than its predecessor, EAI045 (2.40 μM) [2]. This stark potency differential in C797S-harboring models, combined with its unique synergy with osimertinib that is not observed with other allosteric inhibitors, confirms that JBJ-04-125-02 is a distinct chemical entity not interchangeable with generically termed 'EGFR inhibitors' or 'allosteric modulators' .

Quantitative Comparative Performance of JBJ-04-125-02 Against Analogs and Alternative Inhibitors


Potency in EGFR C797S Triple-Mutant Cell Models: 57-Fold Improvement Over EAI045

In Ba/F3 cells stably expressing the osimertinib-resistant EGFR L858R/T790M/C797S triple mutant, JBJ-04-125-02 exhibits significantly superior cell growth inhibition compared to the first-generation allosteric inhibitor EAI045 and the structurally related analog JBJ-02-112-05 [1].

EGFR C797S Allosteric Inhibitor Drug Resistance

In Vivo Tumor Growth Inhibition in Osimertinib-Resistant Xenografts: Single-Agent Efficacy and Combination Advantage

In an in vivo efficacy study using H1975 xenograft models (EGFR L858R/T790M), JBJ-04-125-02 as a single agent (100 mg/kg) demonstrated a greater reduction in tumor burden compared to osimertinib (25 mg/kg) over 35 days of treatment, despite osimertinib's potent activity against this specific double-mutant context [1]. This finding underscores the compound's distinct in vivo pharmacodynamic profile.

In Vivo Efficacy Osimertinib Resistance Combination Therapy

Kinome-Wide Selectivity Profile: High Discrimination Against Off-Target Kinases

To minimize off-target kinase inhibition and resultant cellular toxicity, high selectivity is paramount. JBJ-04-125-02 was profiled against a diverse panel of 468 human kinases using the KINOMEscan approach .

Kinase Selectivity KINOMEscan Off-Target Effects

Differential Activity Against EGF-Induced EGFR Dimerization: Distinguishing from ATP-Competitive Inhibitors

Unlike ATP-competitive inhibitors, JBJ-04-125-02 demonstrates a unique capability to disrupt EGF-induced EGFR dimerization, a key step in receptor activation, particularly in the H3255GR cell model of acquired resistance [1].

EGFR Dimerization Allosteric Mechanism H3255GR Cells

Suppression of Acquired Resistance in Combination Therapy: Synergy with Osimertinib and Gefitinib

The combination of JBJ-04-125-02 with ATP-competitive EGFR inhibitors (osimertinib or gefitinib) drastically reduces the emergence of drug-tolerant colonies, suggesting a synergistic blockade of resistance pathways [1].

Acquired Resistance Synergy Combination Index

High-Impact Research and Translational Applications for JBJ-04-125-02


Generating and Characterizing C797S-Mediated Resistance Models In Vitro and In Vivo

Procure JBJ-04-125-02 to create and validate cellular and xenograft models of acquired resistance to third-generation EGFR TKIs. As demonstrated in Figure 2 [1], its potency against the L858R/T790M/C797S triple mutant (IC50 = 0.042 μM) makes it the most effective single agent for establishing these models, in contrast to EAI045 which is nearly 60-fold less potent. This application is critical for screening next-generation therapies designed to overcome osimertinib failure.

Mechanistic Studies of Allosteric Kinase Modulation and Receptor Dimerization Dynamics

Use JBJ-04-125-02 as a precise chemical probe to investigate the allosteric regulation of EGFR. As shown in Figure 4 [2], its unique ability to disrupt EGF-induced receptor dimerization (a property not shared by osimertinib) provides a critical tool for dissecting the structural and functional consequences of targeting the allosteric pocket. This is essential for academic groups and biotech companies studying kinase activation mechanisms or validating novel allosteric drug discovery programs.

Developing Synergistic Combination Regimens to Suppress Acquired Drug Resistance

Incorporate JBJ-04-125-02 into combination therapy protocols with ATP-competitive EGFR inhibitors (e.g., osimertinib, gefitinib) to study the suppression of acquired resistance. Data from Figure 6 [3] quantifies the >30-fold reduction in resistant colony formation achieved by the combination compared to either agent alone. This application is directly relevant for preclinical pharmacodynamics studies aiming to design more durable first-line or second-line treatment strategies for EGFR-mutant NSCLC.

Kinome-Wide Profiling Studies Requiring an Ultra-Selective EGFR Modulator

Employ JBJ-04-125-02 in functional genomics or chemical proteomics screens where minimizing off-target kinase engagement is non-negotiable. Its verified kinome-wide selectivity profile (S-Score of 0.02 against 468 kinases) ensures that observed biological effects can be confidently attributed to allosteric EGFR inhibition rather than confounding interactions with other kinases. This is a key differentiator for procurement in advanced screening facilities and CROs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for JBJ-04-125-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.